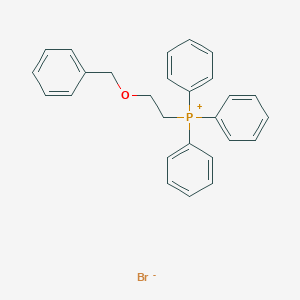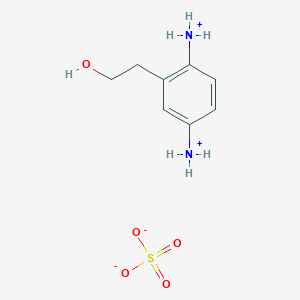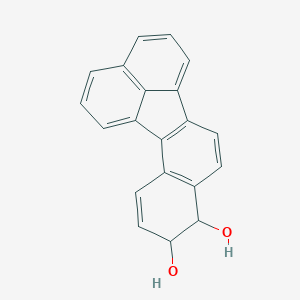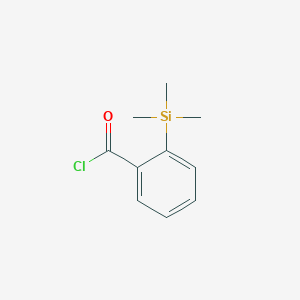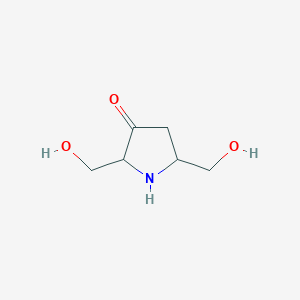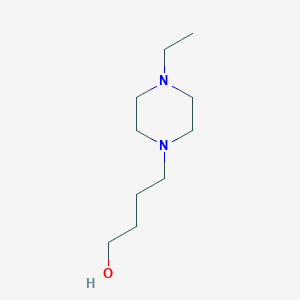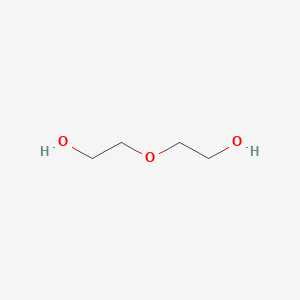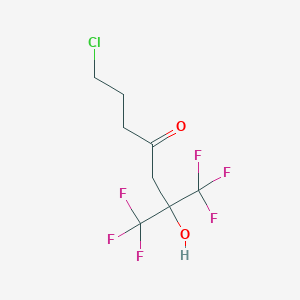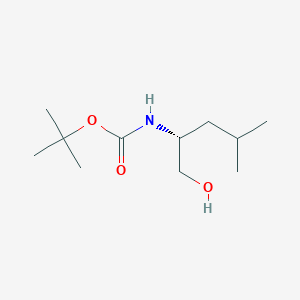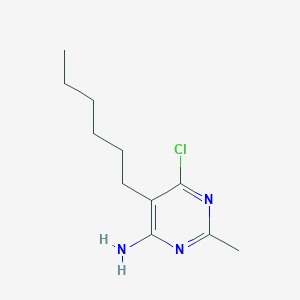
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a pyrimidine ring and an amino group. This compound has been found to have a wide range of applications in the field of biochemistry and pharmacology. We will also list several future directions for research on this compound.
作用機序
The mechanism of action of Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is not fully understood. However, it has been found to inhibit the activity of several enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition can lead to cell death. This compound has also been found to interfere with the replication of viruses and bacteria, making it a potential candidate for the development of new antiviral and antibacterial drugs.
生化学的および生理学的効果
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of tumors in animal models. This compound has been shown to have low toxicity in humans, making it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have low toxicity in humans, making it safe for use in animal models and clinical trials. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl-. One area of research is the development of new antiviral and antibacterial drugs based on this compound. Another area of research is the development of new cancer treatments that target the enzymes inhibited by this compound. Additionally, this compound has potential applications in the field of nanotechnology, as it can be used as a building block for the synthesis of nanoparticles and other nanostructures. Finally, more research is needed to fully understand the mechanism of action of Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- and its potential applications in scientific research and medicine.
Conclusion:
In conclusion, Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- is a heterocyclic organic compound that has a wide range of applications in scientific research. It is a stable compound that can be easily synthesized in large quantities and has low toxicity in humans. This compound has been found to have antiviral, antitumor, and antibacterial activities, and has potential applications in the development of new drugs and diagnostic agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
合成法
The synthesis of Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- involves several steps. The starting material is 4,6-dichloropyrimidine, which is reacted with hexylamine to form 4-amino-6-chloro-5-hexylpyrimidine. This compound is then reacted with methyl iodide to form the final product, Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl-. The synthesis of this compound has been extensively studied, and several modifications to the reaction conditions have been reported in the literature.
科学的研究の応用
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- has been found to have a wide range of applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as nucleosides and nucleotides. It has also been used as a building block for the synthesis of DNA and RNA analogs. This compound has been found to have antiviral, antitumor, and antibacterial activities. It has also been studied for its potential use as a diagnostic agent for cancer and other diseases.
特性
CAS番号 |
102207-69-2 |
|---|---|
製品名 |
Pyrimidine, 4-amino-6-chloro-5-hexyl-2-methyl- |
分子式 |
C11H18ClN3 |
分子量 |
227.73 g/mol |
IUPAC名 |
6-chloro-5-hexyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H18ClN3/c1-3-4-5-6-7-9-10(12)14-8(2)15-11(9)13/h3-7H2,1-2H3,(H2,13,14,15) |
InChIキー |
DUZHGJDTZVOGAW-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
正規SMILES |
CCCCCCC1=C(N=C(N=C1Cl)C)N |
その他のCAS番号 |
102207-69-2 |
同義語 |
6-chloro-5-hexyl-2-methyl-pyrimidin-4-amine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



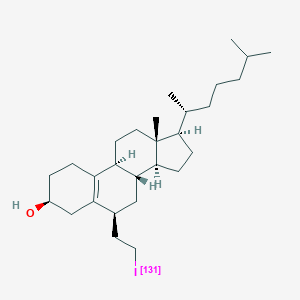
![Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12800.png)
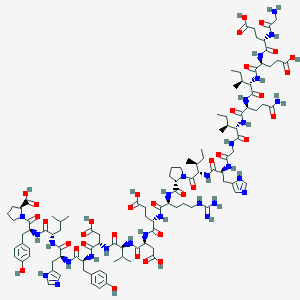
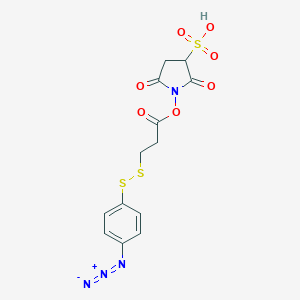
![(2R,3S,4R,5S)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanoic acid](/img/structure/B12807.png)
